,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde (BDDA) finds application in the synthesis of a specific class of porous materials known as Covalent Organic Frameworks (COFs). These frameworks are constructed by linking organic building blocks through strong covalent bonds, resulting in highly ordered crystalline structures with well-defined pores.
A study published in the journal Dalton Transactions describes the utilization of BDDA as a key building block for the construction of COF-2 []. The authors demonstrate that by reacting BDDA with a tetraphenylmethane linker molecule (TAPM) under solvothermal conditions, a COF with a network structure is formed. This COF-2 material exhibits high thermal stability and permanent porosity, making it a potential candidate for applications in gas storage and separation.
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C18H10O2 and a molecular weight of 258.3 g/mol. It features a unique structure characterized by two benzaldehyde groups connected by a buta-1,3-diyne linker. The compound's InChI code is 1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H, and its canonical SMILES representation is C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O .
The reactivity of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde primarily involves its aldehyde functional groups, which can undergo typical reactions such as:
Additionally, the presence of the buta-1,3-diyne moiety allows for potential cycloaddition reactions and polymerization under certain conditions.
Several synthesis methods have been reported for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde:
Each method varies in efficiency and yield depending on the specific reaction conditions employed .
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde has shown promise in several applications:
The compound's unique properties make it suitable for advanced materials in optoelectronics and photonics .
Several compounds share structural similarities with 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,4'-(Buta-1-en-3-yne-1,4-diyl)dibenzaldehyde | C18H12O2 | Contains an alkene instead of a diyne |
| 4,4'-(Buta-1,3-diyne)dibenzene | C16H10 | Lacks aldehyde groups; focuses on diyne structure |
| 4,4'-(Buta-1,3-diyne)dianiline | C16H12N2 | Incorporates amine functionality |
The uniqueness of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde lies in its dual aldehyde functionality combined with the buta-1,3-diyne linker. This combination provides distinct optical properties and potential applications that differ from those of similar compounds .
Transition metal catalysts, particularly palladium and copper complexes, dominate the synthesis of diyne-linked benzaldehydes. These methods exploit the reactivity of aryl halides and terminal alkynes to forge carbon-carbon bonds with high fidelity.
The Sonogashira reaction couples 4-iodobenzaldehyde with terminal alkynes under palladium catalysis. For example, Pd(PPh₃)₄ with a CuI co-catalyst in tetrahydrofuran (THF) at 60°C achieves cross-coupling between 4-iodobenzaldehyde and 4-ethynylbenzaldehyde, yielding the target compound in 70–85% efficiency. Critical parameters include:
A key challenge is suppressing homocoupling of alkynes, which is mitigated by using excess aryl halide (1.5–2.0 equiv.).
Glaser coupling employs CuCl and CuCl₂ in pyridine to dimerize terminal alkynes oxidatively. For instance, 4-ethynylbenzaldehyde undergoes oxidative homocoupling under O₂ atmosphere, producing the diyne-linked product in 60–65% yield. The reaction proceeds via a copper-acetylide intermediate, with oxygen serving as the terminal oxidant. Challenges include:
Table 1: Comparison of Transition Metal-Catalyzed Methods
| Parameter | Sonogashira (Pd) | Glaser (Cu) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄/CuI | CuCl/CuCl₂ |
| Yield | 70–85% | 60–65% |
| Temperature | 60–80°C | Room temperature–50°C |
| Key Challenge | Homocoupling suppression | Over-oxidation control |
Oxidative homocoupling directly links two aldehyde-bearing alkynes without external cross-partners. This method is advantageous for synthesizing symmetric diynes but demands precise control over reaction conditions.
4-Ethynylbenzaldehyde undergoes oxidative dimerization in pyridine with CuCl/CuCl₂ (7:5 molar ratio) under O₂, yielding 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde after acidic deprotection (e.g., THF/H₂O). Key considerations include:
Yields range from 60–70%, with purity >95% achievable via recrystallization from ethanol.
While solvent-based methods dominate, mechanochemical synthesis offers a sustainable alternative by eliminating volatile organic solvents. This approach employs ball milling to drive solid-state reactions through mechanical energy.
Preliminary studies on analogous diynes suggest that Cu-catalyzed mechanochemical coupling could synthesize 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde. For example, ball milling 4-ethynylbenzaldehyde with CuCl₂ (10 mol%) and K₂CO₃ (2 equiv.) at 30 Hz for 2 hours may yield the product. However, no peer-reviewed studies specifically validate this route for the target compound. Challenges include:
Current literature emphasizes solution-phase syntheses, necessitating further research into mechanochemical optimization.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving atomic-level structural details of crystalline materials. For 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, obtaining suitable single crystals has proven challenging due to the compound’s propensity to form microcrystalline aggregates. Recent methodological advancements, such as magnetically textured powder diffraction, offer viable alternatives by aligning microcrystals biaxially under magnetic fields, effectively mimicking single-crystal diffraction patterns [2]. This approach decompresses 1D powder data into 2D or 3D datasets, mitigating peak overlap and enabling precise determination of unit cell parameters and space groups [2].
Key structural features inferred from diffraction studies include:
These findings underscore the compound’s suitability for constructing covalent organic frameworks (COFs), where precise molecular alignment is critical for maintaining porosity and electronic communication [2].
The solid-state packing of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde is governed by a combination of weak intermolecular forces, with hydrogen bonding playing a pivotal role. Aldehyde functional groups participate in C–H···O hydrogen bonds, where the acidic α-hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule [6]. These interactions propagate along specific crystallographic axes, forming a zigzag network that stabilizes the layered packing motif [6].
Comparative analysis with non-aldehyde-containing diyne derivatives reveals that the absence of hydrogen bonding in such analogs results in less ordered, isotropic packing arrangements. This contrast highlights the structural-directing role of aldehyde groups in 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, which enforce dimensionality and periodicity in its crystal lattice [6].
The molecular symmetry of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde is characterized by a C₂h point group, arising from its centrosymmetric structure and planar geometry. Key symmetry elements include:
This high symmetry facilitates efficient crystal packing, as evidenced by the compound’s propensity to form monoclinic or orthorhombic crystal systems. Deviations from ideal symmetry, such as torsional twisting of benzaldehyde groups, are minimal (<5°), preserving long-range order and enhancing charge transport properties in COF applications [2].
Structural Comparison with Analogous Compounds
| Feature | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | 4,4'-Biphenyldicarboxaldehyde |
|---|---|---|
| Linker Type | Conjugated diyne | Single C–C bond |
| Bond Length (Å) | 1.21 (C≡C) | 1.48 (C–C) |
| Symmetry Group | C₂h | D₂h |
| H-Bond Network | C–H···O | None |
The electronic structure of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde has been extensively investigated using density functional theory methods to understand its unique conjugated system properties [1] [2] [3]. The compound features a distinctive butadiyne linkage (–C≡C–C≡C–) connecting two benzaldehyde moieties, creating an extended π-conjugated framework that significantly influences its electronic characteristics [4] [5].
Geometry optimization studies employing the B3LYP hybrid functional with 6-31G(d,p) basis sets have revealed that the molecule adopts a planar configuration in its ground state, facilitating optimal π-orbital overlap along the conjugated backbone [6] [1]. The optimized bond lengths within the butadiyne core demonstrate characteristic triple bond distances of approximately 1.20-1.21 Å for the C≡C bonds, while the central C-C single bond measures approximately 1.37 Å [7] [8].
Electronic structure calculations indicate that the presence of the butadiyne linker creates significant electron delocalization throughout the molecular framework [1] [2]. The calculated HOMO-LUMO energy gap for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde ranges from 3.8 to 4.2 eV depending on the computational method employed, reflecting the compound's semiconducting properties [9] [10] [11].
Table 1: DFT Calculated Electronic Properties of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
| Property | B3LYP/6-31G(d,p) | CAM-B3LYP/6-31+G(d,p) | PBE0/6-31G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -6.42 | -6.78 | -6.51 |
| LUMO Energy (eV) | -2.38 | -2.41 | -2.33 |
| Energy Gap (eV) | 4.04 | 4.37 | 4.18 |
| Dipole Moment (Debye) | 0.12 | 0.09 | 0.14 |
Time-dependent density functional theory calculations have been performed to investigate the excited state properties of the compound [1] [2] [3]. The CAM-B3LYP functional demonstrates superior performance in predicting charge transfer absorption energies compared to conventional hybrid functionals [1] [2]. The calculated absorption spectrum shows intense π-π* transitions in the ultraviolet region, with the lowest energy transition occurring around 310-320 nm [1] [3].
The conjugated butadiyne system exhibits significant intramolecular charge transfer character upon photoexcitation [1] [2]. Excited state geometry optimizations reveal that the molecule can undergo structural distortions, including potential twisting of the phenyl rings relative to the butadiyne core [1] [2]. These conformational changes are associated with the formation of intramolecular charge transfer states that influence the compound's photophysical properties [1] [3].
Solvent effects on the electronic structure have been investigated using polarizable continuum models [1] [12]. The calculations demonstrate that polar solvents stabilize charge-separated states, leading to red-shifted absorption and emission spectra [1] [12]. The degree of solvatochromism observed correlates with the calculated dipole moment changes upon electronic excitation [12] [13].
Frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde [9] [10] [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics determine the compound's ability to participate in various chemical reactions and intermolecular interactions [9] [15] [16].
The HOMO of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is primarily localized on the π-system of the conjugated backbone, with significant electron density distributed along the butadiyne linkage and extending onto the benzene rings [9] [10] [14]. This orbital configuration indicates that the compound should exhibit nucleophilic character at these positions during electrophilic attack reactions [15] [16].
The LUMO shows substantial electron density localized on the carbonyl carbon atoms of the aldehyde groups, consistent with the electrophilic nature of these functional groups [14] [17] [16]. This orbital distribution suggests that nucleophilic additions to the aldehyde carbons represent favorable reaction pathways [18] [17]. The extended conjugation through the butadiyne bridge facilitates electronic communication between the two aldehyde termini [1] [2].
Table 2: Frontier Molecular Orbital Contributions and Reactivity Descriptors
| Parameter | Value | Unit |
|---|---|---|
| Ionization Potential | 6.42 | eV |
| Electron Affinity | 2.38 | eV |
| Chemical Hardness | 2.02 | eV |
| Chemical Softness | 0.495 | eV⁻¹ |
| Electronegativity | 4.40 | eV |
| Electrophilicity Index | 4.79 | eV |
The calculated chemical hardness value of 2.02 eV indicates moderate reactivity, suggesting that the compound exhibits balanced stability and chemical activity [9] [10]. The electronegativity and electrophilicity index values predict that 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde should preferentially interact with electron-rich species [9] [10] [16].
Global reactivity descriptors derived from frontier orbital energies reveal that the compound possesses both electrophilic and nucleophilic reaction sites [9] [10]. The aldehyde functionalities serve as primary electrophilic centers, while the aromatic rings and butadiyne core provide nucleophilic regions [15] [14] [16]. This dual reactivity pattern makes the compound suitable for diverse synthetic applications, including condensation reactions and cycloaddition processes [15] [2].
Local reactivity analysis using Fukui functions indicates that the carbonyl carbon atoms exhibit the highest electrophilic reactivity, followed by positions ortho and para to the aldehyde groups on the benzene rings [9] [10]. Conversely, the highest nucleophilic reactivity is observed at the carbon atoms within the butadiyne linkage [9] [1]. These reactivity patterns guide the prediction of regioselectivity in chemical transformations involving this compound [15] [16].
The orbital energy levels and their distribution influence the compound's participation in photoinduced electron transfer processes [1] [2]. The relatively low-lying LUMO facilitates electron acceptance from donor molecules, while the accessible HOMO enables electron donation to suitable acceptors [9] [1]. This electronic structure makes 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde potentially useful in optoelectronic applications [1] [2] [3].
Molecular dynamics simulations provide detailed insights into the solution-phase behavior and solvation dynamics of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde in various solvent environments [19] [12] [13]. These computational studies reveal the complex interplay between intermolecular interactions, conformational flexibility, and solvation effects that govern the compound's behavior in solution [12] [13] [20].
Classical molecular dynamics simulations using general AMBER force field parameters have been employed to investigate the conformational dynamics of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde in different solvents [19] [12]. The simulations demonstrate that the molecule maintains its planar conformation in non-polar solvents such as toluene and hexane, with minimal deviation from the gas-phase optimized geometry [21] [22].
In polar solvents, particularly in aqueous environments, the compound exhibits increased conformational flexibility [13] [20]. The aldehyde groups show enhanced rotational freedom around the C-C bonds connecting them to the benzene rings [13] [20]. This flexibility is attributed to specific solvation interactions, including hydrogen bonding between water molecules and the carbonyl oxygen atoms [13] [20].
Table 3: Solvation Properties from Molecular Dynamics Simulations
| Solvent | Solvation Free Energy (kJ/mol) | Radial Distribution Function Peak (Å) | Coordination Number |
|---|---|---|---|
| Water | -28.4 | 2.8 | 4.2 |
| Methanol | -22.1 | 3.1 | 3.8 |
| Acetonitrile | -18.7 | 3.4 | 3.1 |
| Toluene | -12.3 | 4.2 | 2.4 |
Radial distribution function analysis reveals distinct solvation patterns around different molecular regions [13] [20]. The aldehyde oxygen atoms form strong interactions with protic solvents, evidenced by sharp peaks in the oxygen-hydrogen radial distribution functions at distances of 2.8-3.1 Å [13] [20]. The aromatic rings exhibit weaker but significant interactions with both polar and non-polar solvents through π-π stacking and van der Waals forces [22] [13].
The butadiyne core demonstrates unique solvation characteristics due to its linear geometry and extended π-electron system [21] [22]. In aromatic solvents, parallel stacking interactions are observed between solvent molecules and the butadiyne unit [22] [13]. These interactions contribute to the compound's enhanced solubility in aromatic media compared to aliphatic solvents [22] [12].
Diffusion coefficient calculations from molecular dynamics trajectories indicate that 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde exhibits solvent-dependent mobility [12] [23]. The compound shows highest diffusivity in low-viscosity solvents such as acetonitrile and methanol, with diffusion coefficients ranging from 1.2 × 10⁻⁹ to 2.8 × 10⁻⁹ m²/s [12] [23].
Temperature-dependent simulations reveal that increased thermal energy enhances both conformational sampling and intermolecular exchange rates [12] [20]. At elevated temperatures (above 350 K), the compound exhibits more frequent transitions between different conformational states, particularly involving rotation around the bonds connecting the aldehyde groups to the aromatic rings [12] [20].
The simulation results also provide insights into aggregation behavior in concentrated solutions [22] [24]. π-π stacking interactions between molecules become significant at concentrations above 0.1 M, leading to the formation of small aggregates with characteristic intermolecular distances of 3.4-3.8 Å [22] [24]. These aggregation phenomena influence the compound's optical properties and chemical reactivity in concentrated systems [22] [24].